7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline
Overview
Description
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline is a complex organic compound that features both acetoxy and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline typically involves the condensation of 1-(1-acetoxyvinyl)cyclohexene with maleic anhydride. This reaction is carried out in a benzene solution and results in an 80% yield of the anti-cis anhydride . The anhydride is then hydrolyzed by water to produce anti-cis-4-acetoxy 1,2,3,5,6,7,8,8a-octahydro-1,2-naphthalenedicarboxylic acid, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline can undergo various types of chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetoxy group, yielding simpler derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group would yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline exerts its effects involves interactions with various molecular targets The acetoxy group can act as a leaving group in substitution reactions, while the dimethylamino group can participate in hydrogen bonding and other interactions
Comparison with Similar Compounds
Similar Compounds
1-(1-Acetoxyvinyl)cyclohexene: Shares the acetoxyvinyl functional group.
8-Dimethylaminotheophylline: Contains the dimethylamino group but lacks the acetoxyvinyl group.
Uniqueness
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetoxy and dimethylamino groups allows for a wide range of chemical transformations and interactions.
Properties
IUPAC Name |
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]ethenyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-7(22-8(2)19)18-9-10(14-12(18)15(3)4)16(5)13(21)17(6)11(9)20/h1H2,2-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMPXDAFSMJDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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